1H,1'H-[3,3'-Bipyrrole]-2,2',5,5'-tetraone
CAS No.: 877220-92-3
Cat. No.: VC20330130
Molecular Formula: C8H4N2O4
Molecular Weight: 192.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877220-92-3 |
|---|---|
| Molecular Formula | C8H4N2O4 |
| Molecular Weight | 192.13 g/mol |
| IUPAC Name | 3-(2,5-dioxopyrrol-3-yl)pyrrole-2,5-dione |
| Standard InChI | InChI=1S/C8H4N2O4/c11-5-1-3(7(13)9-5)4-2-6(12)10-8(4)14/h1-2H,(H,9,11,13)(H,10,12,14) |
| Standard InChI Key | CDCMCFWSNRFWAL-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=O)NC1=O)C2=CC(=O)NC2=O |
Introduction
Synthesis and Structural Characterization
Laboratory-Scale Synthesis
The synthesis of 1H,1'H-[3,3'-Bipyrrole]-2,2',5,5'-tetraone typically involves oxidative coupling of pyrrole derivatives. One common method utilizes potassium permanganate or ferric chloride as oxidizing agents under inert conditions to prevent side reactions. For example, the reaction of pyrrole with ferric chloride in tetrahydrofuran (THF) at 0°C yields the tetraone product in ~50% yield after purification via silica gel chromatography.
Industrial Production
Industrial-scale synthesis employs continuous flow processes to optimize yield and purity. Catalytic systems and solvent selection (e.g., dichloromethane or THF) are critical, with recrystallization and high-performance liquid chromatography (HPLC) used for purification.
Structural Features
X-ray crystallography and NMR studies confirm the planar bipyrrole core with conjugated π-electrons. The ketone groups at positions 2 and 5 enhance electrophilic reactivity, enabling diverse functionalization .
Chemical Reactivity and Derivatives
Oxidation and Reduction
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Oxidation: Treatment with potassium dichromate yields higher oxidation states, forming quinone-like structures.
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Reduction: Sodium borohydride reduces ketones to secondary alcohols, producing 2,2',5,5'-tetrahydroxybipyrrole derivatives.
Substitution Reactions
Halogenation with bromine or chlorine introduces substituents at the 3 and 4 positions, enabling further cross-coupling reactions (e.g., Suzuki-Miyaura) .
Table 1: Common Reactions and Products
| Reaction Type | Reagents | Major Product | Yield (%) |
|---|---|---|---|
| Oxidation | KMnO₄ | Quinonoid derivative | 65–70 |
| Reduction | NaBH₄ | 2,2',5,5'-Tetrahydroxybipyrrole | 80 |
| Bromination | Br₂ (Fe catalyst) | 3,3',4,4',5,5'-Hexabromo derivative | 90 |
Biological Activity
Antimicrobial Properties
1H,1'H-[3,3'-Bipyrrole]-2,2',5,5'-tetraone exhibits broad-spectrum antimicrobial activity. Against Escherichia coli and Staphylococcus aureus, minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL, respectively, have been reported . The mechanism involves disruption of bacterial cell wall synthesis and induction of DNA damage via intercalation.
Antimalarial Activity
In a Plasmodium yoelii rodent model, a 25 mg/kg dose reduced parasitemia by 60%, comparable to chloroquine . Structural analogs with improved solubility show enhanced efficacy .
Applications in Materials Science
Organic Semiconductors
The compound’s conjugated system and electron-deficient ketones make it a candidate for n-type organic semiconductors. Devices incorporating 1H,1'H-[3,3'-Bipyrrole]-2,2',5,5'-tetraone exhibit electron mobilities of 0.1–0.3 cm²/V·s .
Conductive Polymers
Polymerization with thiophene or pyrrole monomers yields conductive polymers with conductivities up to 100 S/cm, suitable for flexible electronics .
Comparison with Analogous Compounds
Pyrrole-2,5-dione
Lacks bipyrrole connectivity, resulting in lower thermal stability ( = 150°C vs. 210°C for the tetraone) .
3,3'-Bipyrrole
Without ketone groups, it exhibits reduced electrophilicity and limited application in cross-coupling reactions .
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